molecular formula C11H9BrO3S B13024590 Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13024590
M. Wt: 301.16 g/mol
InChI Key: FNSLTLGIJFXCSS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 2116523-08-9) is a benzo[b]thiophene derivative with a bromine substituent at position 6, a hydroxyl group at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₁H₉BrO₃S, and it has a molecular weight of 301.16 g/mol . This compound is part of a broader class of benzo[b]thiophene carboxylates, which are of interest due to their structural versatility in pharmaceutical and materials chemistry.

Properties

IUPAC Name

ethyl 6-bromo-3-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSLTLGIJFXCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .

Scientific Research Applications

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Groups
Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate 2116523-08-9 C₁₁H₉BrO₃S Br (6), -OH (3), -COOEt (2) Bromine, hydroxyl, ethyl ester
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate - C₁₁H₉ClO₂S Cl (6), -COOEt (2) Chlorine, ethyl ester
Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate - C₁₁H₉FO₂S F (6), -COOEt (2) Fluorine, ethyl ester
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 C₁₁H₁₀O₃S -OH (3), -COOEt (2) Hydroxyl, ethyl ester
Methyl 6-bromo-7-hydroxybenzo[b]thiophene-2-carboxylate 2089818-45-9 C₁₀H₇BrO₃S Br (6), -OH (7), -COOMe (2) Bromine, hydroxyl, methyl ester
Ethyl 5-hydroxy-4,7-dioxo-benzo[b]thiophene-2-carboxylate - C₁₁H₈O₅S -OH (5), =O (4,7), -COOEt (2) Hydroxyl, ketones, ethyl ester
Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxypropoxy)-... 678148-16-8 C₁₇H₂₀BrNO₅S Br (6), -NHCOCH₃ (2), -OCH₂CH(OH)CH₃ (7) Bromine, acetylamino, alkoxy, ethyl ester

Key Observations :

  • Ester Group : Ethyl esters (target) offer slower hydrolysis rates compared to methyl esters (e.g., Methyl 6-bromo-7-hydroxy analog), influencing metabolic stability .
  • Hydroxyl Position : The 3-hydroxy group (target) may participate in hydrogen bonding, unlike the 7-hydroxy isomer, which could alter solubility and receptor interactions .

Biological Activity

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9BrO3S, with a molecular weight of approximately 287.15 g/mol. The compound features a five-membered thiophene ring that incorporates sulfur as a heteroatom, along with a benzene-like aromatic system. The presence of the bromine atom and hydroxyl group enhances its potential reactivity and biological activity, making it an intriguing target for further research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various thiophene-based compounds found that derivatives similar to this compound displayed activity against several strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans. The antimicrobial efficacy was assessed using methods such as broth microdilution, which determines the minimum inhibitory concentration (MIC) required to inhibit growth .

Table 1: Antimicrobial Activity Overview

Compound NameTarget PathogenMinimum Inhibitory Concentration (μg/mL)
This compoundStaphylococcus aureusTBD
Similar Thiophene DerivativeCandida albicansTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of enzyme activity or receptor binding, influencing cell proliferation and survival pathways .

Table 2: Anticancer Activity Studies

Study ReferenceCell Line TestedObserved Effect
Breast cancer cellsInduction of apoptosis
Various cancer cell linesInhibition of cell growth

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity and specificity towards these targets. This interaction could lead to the modulation of cellular pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 3: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylateC11H9BrO3SBromine at position 7; altered biological activity
Mthis compoundC10H9BrO3SMethyl ester; potential differences in solubility
6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acidC9H4BrClO2SContains chlorine instead; different activity profile

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